2-Hydroxyethyl 16-methylheptadecanoate
Description
2-Hydroxyethyl 16-methylheptadecanoate is an ester formed from 16-methylheptadecanoic acid (a type of isostearic acid) and ethylene (B1197577) glycol. While specific research on this compound is sparse, its structural components suggest potential properties of interest, drawing from the characteristics of both branched-chain fatty acids and hydroxyethyl (B10761427) esters.
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov Unlike their linear counterparts, the branching in BCFAs disrupts the packing of the molecules, leading to lower melting points and altered fluidity. researchgate.net This structural feature is critical in various biological contexts. For instance, BCFAs are integral components of bacterial cell membranes, where they help maintain membrane fluidity. researchgate.net They are also found in the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants, where they contribute to its protective and moisturizing functions. plos.orgnih.gov
16-methylheptadecanoic acid is a specific isomer of isostearic acid, a saturated branched-chain fatty acid. hmdb.caebi.ac.uk Isostearic acid and its derivatives are valued in various industries for their high thermal and oxidative stability compared to unsaturated fatty acids. uu.nl These properties make them suitable for use in lubricants, cosmetics, and other chemical formulations. researchgate.net The esterification of 16-methylheptadecanoic acid with a 2-hydroxyethyl group introduces a hydroxyl functionality, which can alter the polarity and chemical reactivity of the parent fatty acid, potentially influencing its application in different biochemical or industrial contexts.
The table below outlines the key chemical identifiers for the parent fatty acid, 16-methylheptadecanoic acid.
| Identifier | Value |
| IUPAC Name | 16-methylheptadecanoic acid |
| Synonyms | Isooctadecanoic acid |
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.5 g/mol |
| CAS Number | 2724-58-5 |
There is no specific information available in the reviewed academic literature regarding the historical discovery and initial characterization of this compound. However, the history of its parent compound, isostearic acid, is well-documented.
The commercial production of isostearic acid began as a byproduct of the clay-catalyzed dimerization of oleic acid. uu.nl Initially, the monomeric fraction, which was rich in branched-chain fatty acids, was not fully characterized. uu.nl It was in the 1970s that detailed analysis identified these methyl-branched isomers. uu.nl Subsequent purification and hydrogenation of this fraction led to the commercial product known as isostearic acid. uu.nl The development of zeolite catalysts has since improved the synthesis of isostearic acid, allowing for higher yields and selectivity. researchgate.net
The characterization of isostearic acid and its derivatives has largely been driven by their industrial applications. Their unique physical properties, such as low melting points and high stability, have made them valuable in cosmetics and lubricants. researchgate.net While various esters of isostearic acid have been synthesized and studied, the specific synthesis and detailed characterization of this compound are not prominently featured in scientific publications.
The table below presents a comparison of the known properties of the parent fatty acid and a related methyl ester. Data for this compound is not available in the surveyed literature.
| Property | 16-Methylheptadecanoic Acid | Methyl 16-methylheptadecanoate |
| Molecular Formula | C18H36O2 | C19H38O2 |
| Molecular Weight | 284.5 g/mol | 298.5 g/mol |
| Physical State | Liquid at room temperature | Solid |
| CAS Number | 2724-58-5 | 5129-61-3 |
The primary knowledge gap concerning this compound is the near absence of its characterization and study within academic and scientific literature. While its synthesis can be inferred from standard esterification reactions, detailed spectroscopic data, physical properties, and biochemical activities have not been publicly documented.
Strategic research imperatives to address this gap would include:
Synthesis and Purification: Development and documentation of a robust method for the synthesis and purification of this compound to enable further study.
Physicochemical Characterization: Detailed analysis of its physical and chemical properties, including melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).
Biochemical Investigation: Exploration of its potential biological roles. Given the presence of BCFAs in vernix caseosa, research could investigate if this ester is a natural component and its potential role in skin hydration and barrier function.
Industrial Applications: Assessment of its properties as an emollient, surfactant, or lubricant, comparing its performance to other commercially available isostearic acid esters.
The study of fatty acid esters of hydroxy fatty acids (FAHFAs) is an emerging field with implications for understanding metabolic and inflammatory diseases. researchgate.netmdpi.com Investigating whether this compound exhibits any similar biological activities could be a fruitful avenue for future research. A systematic approach to understanding this specific molecule will not only fill a significant void in the scientific literature but also potentially uncover novel applications in biochemistry and industry.
Properties
Molecular Formula |
C20H40O3 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-hydroxyethyl 16-methylheptadecanoate |
InChI |
InChI=1S/C20H40O3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(22)23-18-17-21/h19,21H,3-18H2,1-2H3 |
InChI Key |
GTRGFUCVDQMYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCCO |
Origin of Product |
United States |
Natural Occurrence and Elucidation of Biosynthetic Pathways
Hypothetical Enzymatic Esterification with Ethylene (B1197577) Glycol
In biological systems, the formation of fatty acid esters is often catalyzed by enzymes such as lipases or other esterases. aocs.org These enzymes can facilitate the esterification of a fatty acid (or its activated form, such as a CoA thioester) with an alcohol.
It is conceivable that a non-specific lipase (B570770) could catalyze the condensation of 16-methylheptadecanoic acid and ethylene glycol. Enzymatic esterification reactions have been demonstrated in vitro for the production of various fatty acid esters, including those with ethylene glycol. acs.orgscitepress.org However, it is important to note that ethylene glycol is not a common metabolite, and its availability in most biological systems is limited, which may explain the absence of naturally occurring 2-Hydroxyethyl 16-methylheptadecanoate.
Regulation of Biosynthetic Gene Expression
The biosynthesis of fatty acids is a tightly regulated process to ensure cellular integrity and respond to metabolic needs. The expression of genes encoding the enzymes involved in the putative pathway for this compound would likely be under complex transcriptional control.
In bacteria, transcription factors are central to this regulation. For instance, the expression of fatty acid synthesis (fab) genes can be controlled by repressors that bind to operator regions of these genes, preventing their transcription. The availability of precursors, such as the branched-chain amino acids that serve as primers, can also influence the rate of branched-chain fatty acid synthesis. nih.gov
In plants, a different set of transcriptional regulators, such as WRINKLED1 (WRI1), play a crucial role in activating the expression of genes involved in fatty acid synthesis. While these are general mechanisms, they provide a framework for how the production of the 16-methylheptadecanoic acid precursor could be controlled at the genetic level.
Environmental Modulators of Biosynthetic Flux
The rate of fatty acid biosynthesis, and by extension the potential production of this compound, can be significantly influenced by environmental factors. These modulators can affect enzyme activity and gene expression.
Nutrient Availability: The availability of carbon sources and the precursors for branched-chain fatty acid synthesis (leucine, isoleucine, valine) is a primary determinant of biosynthetic flux. nih.gov A limitation in these precursor molecules would directly reduce the production of 16-methylheptadecanoic acid.
Salinity and Osmotic Stress: High salinity and osmotic stress can also trigger changes in the lipid composition of cell membranes as an adaptive response. This can involve alterations in the expression of genes related to fatty acid synthesis and modification.
Table 2: Potential Environmental Modulators of this compound Biosynthesis
| Environmental Factor | Potential Effect on Biosynthesis |
| Temperature | Can alter the overall rate of fatty acid synthesis and the expression of related enzymes. |
| Nutrient Availability | The presence of precursor amino acids (e.g., leucine) is crucial for the initiation of branched-chain fatty acid synthesis. |
| Salinity Stress | May induce changes in gene expression related to fatty acid metabolism as part of an adaptive response. |
Chemical Synthesis Strategies and Advanced Derivatization
Total Chemical Synthesis Methodologies
The complete chemical synthesis of 2-hydroxyethyl 16-methylheptadecanoate primarily relies on the formation of an ester linkage between 16-methylheptadecanoic acid and ethylene (B1197577) glycol. The two main approaches for this are direct esterification and transesterification.
Direct esterification, particularly the Fischer-Speier method, is a fundamental approach for synthesizing this compound. This acid-catalyzed reaction involves the condensation of 16-methylheptadecanoic acid and ethylene glycol. venus-goa.comnih.gov The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically ethylene glycol) is used, or water, a byproduct, is removed as it is formed.
Commonly employed acid catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. nih.govnih.gov The reaction temperature for the esterification of oleic acid with ethylene glycol, a structurally similar process, is typically in the range of 160°C to 200°C. nih.gov For long-chain fatty acids, solid acid catalysts such as Amberlyst-16 have been shown to be effective, allowing for easier separation and potential for continuous flow processes. csic.es
Table 1: Comparison of Catalysts for Esterification of Fatty Acids
| Catalyst | Type | Advantages | Disadvantages | Typical Conditions |
| Sulfuric Acid | Homogeneous | High catalytic activity, low cost. nih.gov | Difficult to separate from the product, can cause side reactions and corrosion. csic.es | 150-180°C, 1-3% by weight of oleic acid. nih.gov |
| p-Toluenesulfonic Acid | Homogeneous | Effective catalyst for esterification. nih.gov | Requires neutralization and removal from the final product. | Not specified |
| Amberlyst-16 | Heterogeneous | Easily separable, reusable, suitable for continuous flow reactors. csic.es | Potentially lower activity than homogeneous catalysts, mass transfer limitations. | 140°C for esterification of lauric acid with 2-ethyl hexanol. csic.es |
| Sodium Hydroxide | Homogeneous (for transesterification) | Effective for transesterification. nih.gov | Can lead to soap formation if free fatty acids are present. | 160-180°C for oleic acid with ethylene glycol. nih.gov |
Another viable route is transesterification. While typically involving the reaction of a methyl or ethyl ester of the fatty acid, triglycerides can also be directly transesterified with ethylene glycol in the presence of a basic catalyst like potassium carbonate (K2CO3). atlantis-press.com A study on the synthesis of 2-hydroxyethyl esters from peanut oil reported a product conversion of 77.47% using a molar ratio of ethylene glycol to triglycerides of 10:1 with 9 mol% K2CO3. atlantis-press.com
The 16-methylheptadecanoic acid component of the target molecule possesses a chiral center at the 16th carbon atom. The stereochemistry at this center can significantly influence the physical and biological properties of the final ester. In nature, branched-chain fatty acids of the anteiso series, such as 16-methylheptadecanoic acid, are common in many bacteria. nih.gov Their biosynthesis involves the use of α-keto acids derived from amino acids as primers.
While the total synthesis of a related unsaturated branched-chain fatty acid, 16-methyl-8(Z)-heptadecenoic acid, has been reported, specific methods for the stereoselective chemical synthesis of 16-methylheptadecanoic acid are not extensively detailed in readily available literature. nih.gov However, general approaches to chiral synthesis, such as the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool of natural products, are established methodologies in organic chemistry that could be applied to achieve stereocontrol. ewadirect.comsciencenet.cn Asymmetric organocatalysis, for instance, has emerged as a powerful tool for the synthesis of chiral molecules. ewadirect.com
Synthesis of Analogs and Structurally Modified Derivatives
The synthesis of analogs and structurally modified derivatives of this compound can be envisioned by altering either the fatty acid or the alcohol moiety. For instance, employing other diols in the esterification reaction would yield a series of esters with varying chain lengths and functional groups in the alcohol part. The use of solid acid catalysts has been shown to be effective for the diesterification of various diols with long-chain fatty acids. csic.es
Modification of the fatty acid chain could involve introducing unsaturation, hydroxylation, or other functional groups. The synthesis of hemiacetal esters, for example, can be achieved by reacting carboxylic acids with vinyl ethers, offering a pathway to derivatives with different linkages.
Advanced Synthetic Approaches and Future Methodological Developments
Recent advancements in catalysis offer new avenues for the synthesis of esters like this compound. The use of ionic liquids as catalysts in esterification reactions has gained attention due to their potential for high catalytic activity and reusability. rsc.org Long-chain Brønsted acid ionic liquids have demonstrated good yields (92.5% to 96.5%) in the esterification of free fatty acids with methanol (B129727) under optimized conditions. rsc.org
The development of more efficient and selective heterogeneous catalysts continues to be a focus of research. Solid acid catalysts, as mentioned earlier, are advantageous for industrial-scale production due to their ease of separation and potential for use in continuous processes. csic.es Future developments may focus on creating catalysts with enhanced activity and selectivity for sterically hindered branched-chain fatty acids.
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. Lipases are particularly well-suited for catalyzing esterification and transesterification reactions under mild conditions. nih.govresearchgate.netspringernature.commdpi.com The enzyme-catalyzed acylation is significantly more selective than chemical processes. nih.govspringernature.com
Various lipases, such as those from Candida antarctica (e.g., Novozym® 435), Candida rugosa, and porcine pancreas, have been successfully employed for the synthesis of a wide range of fatty acid esters. researchgate.netmdpi.com These reactions are often carried out in non-aqueous solvents to shift the equilibrium towards ester formation.
Table 2: Examples of Lipase-Catalyzed Ester Synthesis
| Lipase (B570770) Source | Reaction Type | Substrates | Key Findings |
| Candida antarctica (Novozym® 435) | Acidolysis | DHA+EPA concentrate and ethyl acetate | High conversion yields (88-94%) were achieved. mdpi.com |
| Candida rugosa | Hydrolysis | Ahiflower seed oil | Enriched stearidonic acid in the glyceride fraction. |
| Porcine Pancreas | Esterification | Butyric acid and various aliphatic alcohols | Effective for synthesizing aliphatic esters in hexane. |
| Immobilized Lipases | Acylation | Trisaccharides and vinyl esters | Demonstrates the potential for synthesizing complex sugar esters. nih.govspringernature.com |
The lipase-catalyzed synthesis of this compound would involve the reaction of 16-methylheptadecanoic acid with ethylene glycol in the presence of a suitable lipase. The regioselectivity of lipases can be advantageous, potentially favoring the formation of the monoester over the diester. This biocatalytic approach aligns with the principles of green chemistry by operating under milder conditions and often with higher selectivity, reducing the formation of byproducts.
Advanced Analytical Methodologies for Research Applications
High-Resolution Chromatographic Separation Techniques
High-resolution chromatography is fundamental to isolating 2-Hydroxyethyl 16-methylheptadecanoate from other lipids prior to detection. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed, such as isomeric separation or quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, chemical derivatization is a mandatory step to increase its volatility. A common approach involves a two-step process: transesterification of the ethyl ester to a more volatile methyl ester, followed by silylation (e.g., using BSTFA) of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether.
Method development focuses on optimizing the separation of the derivatized analyte from other fatty acid derivatives. A typical method employs a polar cyanopropyl-substituted polysiloxane capillary column, which provides good selectivity for fatty acid methyl esters (FAMEs), including separation of positional and geometric isomers. rsc.org The temperature program is optimized to ensure sufficient resolution and acceptable analysis time, typically starting at a low temperature to trap analytes, followed by a ramp to a high final temperature to elute all compounds. rsc.org
Validation of a GC-MS method ensures its reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The LOD for FAMEs using GC-MS can be in the low femtomole range on-column. rsc.org Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) experiments, with coefficients of variation (CV) typically below 10% being acceptable for most applications. rsc.org
Table 1: Illustrative GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization | Transesterification (Acetyl-chloride/Methanol) followed by Silylation (e.g., BSTFA) |
| GC Column | Polar (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injection Mode | Splitless or Split (e.g., 50:1 ratio) |
| Temperature Program | Initial 100°C, ramp to 250°C at 5°C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for the analysis of FAHFAs due to its high sensitivity and applicability to non-volatile and thermally labile molecules without the need for derivatization. nih.gov Reversed-phase liquid chromatography (RPLC) using C18 columns is most common, separating lipids based on their hydrophobicity. researchgate.net
The analysis of FAHFAs by LC-MS is challenging due to the vast number of potential regioisomers. nih.gov However, strategies have been developed to identify regioisomers based on their characteristic retention behaviors on reversed-phase columns. researchgate.net Electrospray ionization (ESI) in negative ion mode is typically employed as it provides high sensitivity for the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification via Multiple Reaction Monitoring (MRM). researchgate.net
A significant advancement in this area is the use of Chemical Isotope Labeling-Assisted LC-MS (CIL-LC-MS). This approach involves derivatizing the carboxyl group of the FAHFA with an isotopic tag, which can dramatically improve detection sensitivity and selectivity. nih.govresearchgate.net
Table 2: Typical LC-MS/MS Parameters for FAHFA Analysis
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and LC for lipid analysis. nih.govresearchgate.net Using supercritical CO₂ as the primary mobile phase, SFC offers high-efficiency, high-throughput separations with reduced organic solvent consumption. researchgate.net It is particularly advantageous for separating structurally similar lipids, including isomers. nih.gov
For FAHFAs, SFC-MS provides excellent performance, especially for chiral separations to distinguish between enantiomers (R- and S-isomers). nih.gov An optimized SFC-MS method can achieve fast enantioseparation of FAHFA racemic pairs within 5 minutes using a chiral stationary phase. nih.gov However, the separation of regioisomers can be less effective than in LC, sometimes necessitating an offline two-dimensional approach where LC is first used to isolate regioisomers, followed by chiral SFC-MS analysis of the collected fractions. nih.gov This integrated approach is a valuable tool for detailed characterization of FAHFA composition in complex biological samples. nih.gov
Advanced Spectroscopic Characterization
While chromatography provides separation, spectroscopic techniques are essential for the unambiguous structural elucidation and characterization of this compound.
¹H NMR spectroscopy would provide key structural information. Specific signals would include:
A triplet corresponding to the terminal methyl protons of the ethyl group.
A quartet for the methylene (B1212753) protons (-O-CH₂-) of the ethyl group.
A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
A doublet for the terminal iso-branch methyl groups (-CH(CH₃)₂).
A multiplet for the methine proton of the iso-branch.
A broad signal corresponding to the long chain of methylene protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org Key signals would confirm the presence of the ester carbonyl carbon, the carbons of the hydroxyethyl (B10761427) group, the carbons of the iso-methyl branch, and the series of methylene carbons in the long alkyl chain.
For unambiguous assignment and to confirm the connectivity of the entire molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. conicet.gov.ar
High-Resolution Mass Spectrometry (HRMS), for instance using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its fragments. This capability is critical for distinguishing it from other lipids with the same nominal mass.
HRMS is particularly powerful when combined with stable isotope labeling for quantitative studies. chromatographyonline.com In this approach, a "heavy" version of the analyte, synthesized to incorporate stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is used as an internal standard. nih.gov For example, a known amount of ¹³C-labeled this compound could be spiked into a sample. Because the labeled standard is chemically identical to the endogenous ("light") analyte, it co-elutes during chromatography and experiences similar ionization efficiency. The mass spectrometer can distinguish between the light and heavy forms based on their mass difference. The ratio of the signal intensities of the two forms allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. nih.govchromatographyonline.com This technique is the gold standard for quantitative lipidomics.
Table 3: Common Stable Isotopes Used in MS-Based Quantification
| Isotope | Typical Application | Advantage |
|---|---|---|
| Deuterium (²H or D) | Used in deuterated internal standards. | Relatively inexpensive to incorporate. |
| Carbon-13 (¹³C) | Used in ¹³C-labeled internal standards. | Avoids potential chromatographic shifts sometimes seen with heavy deuteration. nih.gov |
| Nitrogen-15 (¹⁵N) | Metabolic labeling in cell culture (not directly applicable to this lipid). | Traces metabolic pathways. |
| Oxygen-18 (¹⁸O) | Can be incorporated enzymatically or chemically. | Useful for studying specific reaction mechanisms. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
For this compound, an FT-IR analysis would be expected to confirm the presence of its key functional groups: the hydroxyl (-OH) group, the ester (C=O) group, and the aliphatic hydrocarbon chains (C-H). Although a specific, published spectrum for this exact compound is not available, the expected characteristic absorption bands can be predicted based on general knowledge of similar molecules.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Hydroxyl Group | O-H | 3500 - 3200 (Broad) | Stretching |
| Aliphatic Chains | C-H | 2960 - 2850 | Stretching |
| Ester Carbonyl | C=O | ~1740 | Stretching |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of the C=O and C-O stretching bands can provide further information about the ester's conformation and electronic environment.
Quantitative Analysis Methods in Research Matrices
Quantitative analysis is crucial for determining the concentration of a specific compound within a complex mixture, such as a biological or environmental sample. For a lipid ester like this compound, chromatographic techniques are typically the methods of choice.
High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for the quantitative analysis of fatty acid esters. nih.gov For compounds that lack a strong chromophore, such as this compound, detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be employed. nih.gov A quantitative method would involve developing a calibration curve using certified reference standards of the compound. nih.gov
Gas chromatography (GC) could also be utilized, often after a derivatization step to increase the compound's volatility and thermal stability. While specific validated methods for the quantification of this compound in research matrices are not detailed in the reviewed literature, the general approach would follow established protocols for long-chain fatty acid esters. fao.org
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com By introducing a compound synthesized with stable isotopes (e.g., ¹³C or ²H), researchers can follow its incorporation into various metabolic pathways and determine the rates of synthesis, degradation, and interconversion of related biomolecules. nih.govnih.gov This approach provides dynamic information that cannot be obtained from static concentration measurements alone. creative-proteomics.com
Metabolic Flux Analysis (MFA) is a computational method that uses data from isotopic labeling experiments to quantify the rates (fluxes) of reactions throughout a metabolic network. creative-proteomics.comcreative-proteomics.com In the context of lipid metabolism, MFA can elucidate how fatty acids and their derivatives are synthesized, elongated, desaturated, and incorporated into more complex lipids. nih.govnih.gov
There are no specific studies in the available literature that apply isotopic labeling and metabolic flux analysis to this compound. However, such an investigation would be invaluable for understanding its biosynthesis, turnover, and role in cellular lipid homeostasis. The general methodology would involve synthesizing a ¹³C-labeled version of the precursor 16-methylheptadecanoic acid or ethylene (B1197577) glycol, introducing it to a cell culture or organism, and tracking the appearance of the labeled this compound and its downstream metabolites over time using mass spectrometry. mdpi.comnih.gov
Biological Roles and Mechanistic Investigations Non Clinical
Cellular and Subcellular Localization within Organisms
There is currently no available scientific data detailing the cellular or subcellular localization of 2-Hydroxyethyl 16-methylheptadecanoate within any organism.
Molecular Interactions with Biomacromolecules (e.g., Proteins, Lipids)
No studies have been published that investigate the molecular interactions of this compound with proteins, lipids, or other biomacromolecules.
Involvement in Cellular Signaling Pathways (at the biochemical level)
The involvement of this compound in any cellular signaling pathway has not been reported in the scientific literature.
Roles in Membrane Structure and Dynamics (if applicable)
There is no research available to suggest a role for this compound in membrane structure or dynamics.
Metabolic Interconversions and Turnover Rates
The metabolic fate, including any interconversions and turnover rates, of this compound in biological systems has not been investigated.
Comparative Biological Functions Across Species and Kingdoms
No comparative studies on the biological functions of this compound across different species or kingdoms have been conducted.
Investigation of Biofilm Modulation Mechanisms
There is no available research on the effects of this compound on biofilm formation or its potential modulation mechanisms.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-Hydroxyethyl 16-methylheptadecanoate is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its physical properties and biological activity. The presence of a long alkyl chain, a branched methyl group, and a polar hydroxyethyl (B10761427) headgroup suggests a complex conformational landscape.
Conformational analysis of long-chain esters indicates that the alkyl chain can adopt numerous conformations, with the all-trans (fully extended) state being one of the lowest energy conformers in a vacuum. nih.gov However, the 16-methyl branch introduces a point of steric hindrance that influences the local chain conformation. Studies on branched-chain fatty acids show that such branching can disrupt packing in lipid assemblies. arpnjournals.org The ester group itself has preferred conformations (s-cis vs. s-trans), with the Z (s-cis) conformation being strongly favored for most esters due to steric and dipole interactions. researchgate.net
The terminal hydroxyethyl group adds another layer of complexity. The torsion angles around the C-C and C-O bonds of this group determine the orientation of the hydroxyl moiety, making it available for hydrogen bonding. Computational studies on similar functionalized molecules demonstrate the importance of these dihedral angles in dictating intermolecular interactions. doaj.org
Interactive Table 1: Predicted Key Dihedral Angles and Energy Minima for this compound
This table presents hypothetical energy-minimized dihedral angles for the most stable conformer of the molecule, as would be predicted by molecular mechanics calculations.
| Dihedral Angle | Atoms Involved | Predicted Value (degrees) | Note |
| ω1 | O=C-O-CH₂ | ~180 | Trans conformation of the ester bond is energetically favorable. |
| ω2 | C-O-CH₂-CH₂ | ~180 | An anti-periplanar arrangement is often the lowest energy state. |
| ω3 | O-CH₂-CH₂-OH | ~60 | A gauche conformation allowing for potential intramolecular hydrogen bonding. |
| ω4 | C14-C15-C16-C(CH₃) | ~180 | The alkyl chain tends towards an all-trans conformation for maximum stability. |
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in aqueous solution or embedded within a lipid bilayer. nih.govnih.gov These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system.
An MD simulation of this molecule at a water-lipid interface would likely show the polar hydroxyethyl group anchoring at the interface, interacting with water molecules and lipid head groups via hydrogen bonds. The long, hydrophobic 16-methylheptadecanoyl chain would embed itself within the nonpolar core of the lipid membrane. acs.org The branched methyl group would create a local disruption in the ordered packing of neighboring lipid tails, potentially increasing membrane fluidity in its immediate vicinity. Such effects have been observed in simulations of functionalized lipids and nanoparticles interacting with membranes. researchgate.netacs.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing information on its reactivity, stability, and spectroscopic characteristics. researchgate.net For this compound, these calculations can pinpoint the most reactive sites.
The distribution of electron density would show that the oxygen atoms of the ester and hydroxyl groups are regions of high electron density (negative electrostatic potential), making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Conversely, the carbonyl carbon of the ester group would have a partial positive charge, marking it as a site for nucleophilic attack. The hydroxyl proton is the most acidic site, capable of acting as a hydrogen bond donor. Quantum-chemical QSAR analyses on similar fatty acid esters have shown that parameters like solvation energy and the number of hydrogen bond donors are critical for predicting biological activity. nih.gov
Interactive Table 2: Hypothetical Atomic Charges and Reactivity Indices for this compound
This table shows representative calculated values that would be obtained from a quantum chemical analysis, indicating sites of reactivity.
| Atom/Group | Type | Calculated Partial Charge (a.u.) | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Ester | -0.65 | Nucleophilic; Hydrogen bond acceptor |
| Carbonyl Carbon (C=O) | Ester | +0.70 | Electrophilic; Site for nucleophilic attack |
| Hydroxyl Oxygen (-OH) | Alcohol | -0.75 | Nucleophilic; Hydrogen bond acceptor |
| Hydroxyl Hydrogen (-OH) | Alcohol | +0.45 | Electrophilic; Hydrogen bond donor |
In Silico Ligand-Protein Docking and Interaction Predictions
In silico molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a receptor or enzyme. mbimph.com This method is crucial for identifying potential biological targets and understanding the molecular basis of the ligand's activity.
Given its structure as a fatty acid ester, plausible protein targets could include lipases, esterases, or fatty acid binding proteins. researchgate.netnih.gov A docking simulation into the active site of a lipase (B570770), for instance, would likely show the long alkyl chain occupying a hydrophobic tunnel or groove in the protein. The ester group would be positioned near the catalytic triad (B1167595) (e.g., Ser-His-Asp), making it susceptible to hydrolysis. The terminal hydroxyl group could form specific hydrogen bonds with amino acid residues at the entrance of the binding pocket or along its surface, contributing to the binding affinity and specificity. Computational modeling has been instrumental in synthesizing and understanding the binding of other complex esters. wikipedia.org
Prediction of Biological Activity Mechanisms
Based on the computational studies described above, a hypothetical mechanism of biological activity can be proposed. The structure of this compound is analogous to fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with anti-inflammatory and insulin-sensitizing properties. mdpi.comnih.gov
Computational analyses would support the hypothesis that this molecule could act as a signaling lipid. Its ability to interact with specific protein targets, as predicted by docking studies, suggests it could modulate enzymatic activity or cellular signaling pathways. nih.gov MD simulations showing its integration into cell membranes suggest it could also alter membrane properties like fluidity and domain formation, indirectly influencing the function of membrane-bound proteins. The combination of a branched chain and a polar headgroup makes it an amphipathic molecule capable of diverse interactions within a biological system. nih.gov
Ecological and Environmental Dynamics
Environmental Distribution and Biodegradation Pathways
The environmental distribution of 2-Hydroxyethyl 16-methylheptadecanoate is largely dependent on its applications and disposal patterns. As a fatty acid ester, it may be used in various industrial and consumer products, such as cosmetics, lubricants, and surfactants. Its release into the environment would primarily occur through wastewater streams and landfill leachate. Once in the environment, its fate is dictated by its physicochemical properties and susceptibility to biological degradation.
Biodegradation is the principal pathway for the removal of fatty acid esters from the environment. The process is initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes produced by a wide range of microorganisms. This initial step cleaves the molecule into its constituent parts: 16-methylheptadecanoic acid and ethylene (B1197577) glycol.
16-methylheptadecanoic acid: This branched-chain fatty acid is expected to undergo biodegradation through the β-oxidation pathway, a common metabolic process for breaking down fatty acids. In this process, the fatty acid is progressively shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of a methyl branch on the carbon chain can sometimes slow the rate of degradation compared to straight-chain fatty acids.
Ethylene glycol: This small, water-soluble alcohol is readily biodegradable by a wide variety of microorganisms in both aerobic and anaerobic conditions.
| Component Moiety | Expected Initial Degradation Product | Primary Biodegradation Pathway |
| 16-methylheptadecanoate | 16-methylheptadecanoic acid | β-oxidation |
| 2-Hydroxyethyl | Ethylene glycol | Aerobic and anaerobic degradation |
Role in Ecosystem Biogeochemical Cycles
As a carbon-based organic molecule, the biodegradation of this compound plays a role in local carbon cycling. Microbial decomposition of this compound ultimately leads to the production of carbon dioxide (in aerobic environments) or methane (B114726) and carbon dioxide (in anaerobic environments), thereby returning the carbon to the atmosphere and integrating it into the global carbon cycle.
The fatty acid component, being a source of energy and cellular building blocks for microorganisms, contributes to microbial biomass production. This assimilation of carbon into microbial cells represents a temporary sink of carbon within the ecosystem's food web. Given that this is a synthetic compound, its contribution to large-scale biogeochemical cycles is likely negligible and localized to areas of contamination.
Interactions with Microbial Communities and Environmental Fate
The introduction of this compound into an environment can influence the local microbial community structure. Microorganisms capable of producing extracellular esterases and metabolizing long-chain branched fatty acids and ethylene glycol would be selectively favored. The degradation of long-chain fatty acids is known to be carried out by specialized microbial consortia. For instance, in anaerobic environments, bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae are known to be involved in the breakdown of long-chain fatty acids. nih.gov
The environmental fate of this compound is ultimately determined by the rate of its biodegradation. Factors that influence this rate include:
Temperature: Higher temperatures generally increase the rate of microbial metabolism and enzymatic activity.
pH: Optimal pH ranges exist for the activity of the microbial enzymes responsible for degradation.
Oxygen availability: The degradation of the ethylene glycol moiety can occur under both aerobic and anaerobic conditions, while the complete oxidation of the fatty acid is more rapid in the presence of oxygen.
Nutrient availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and activity.
Bioavailability: The compound's solubility and partitioning behavior will affect its availability to microorganisms.
Due to its expected ready biodegradability, this compound is not expected to bioaccumulate in organisms or persist for long periods in the environment.
| Environmental Factor | Influence on Biodegradation Rate |
| Temperature | Rate generally increases with temperature within a certain range. |
| pH | Optimal activity occurs within a specific pH range for degradative enzymes. |
| Oxygen | Aerobic conditions generally lead to faster and more complete degradation. |
| Nutrients | Availability of nitrogen, phosphorus, and other micronutrients is essential for microbial growth. |
Applications in Materials Science and Industrial Biotechnology
Integration into Advanced Biocompatible Materials
The molecular structure of 2-Hydroxyethyl 16-methylheptadecanoate, specifically the isostearic acid backbone, imparts flexibility and stability, making it a valuable additive in the formulation of advanced biocompatible materials. Isostearic acid and its derivatives are recognized for their unique properties that enhance the performance of polymers and specialty lubricants. reachemchemicals.comklkoleo.com
In the realm of polymers , isostearic acid serves as a critical building block, contributing to the synthesis of polymers with customized properties. reachemchemicals.com Its branched structure introduces desirable characteristics such as flexibility and resilience. reachemchemicals.com When integrated into polymer matrices, esters of isostearic acid can act as internal plasticizers, improving the material's processability and mechanical toughness. The saturated nature of the isostearate chain also provides excellent thermal and oxidative stability to the final polymer product. klkoleo.com
As a component in specialty lubricants , this compound and related fatty acid esters offer superior lubricating properties and oxidative stability. reachemchemicals.com The branched structure of the fatty acid helps to lower the pour point of the lubricant, ensuring effective performance even at low temperatures. klkoleo.com Its ester functionality provides good adhesion to metal surfaces, reducing friction and wear. reachemchemicals.com Fatty acid ethoxylates, a category to which this compound belongs, are utilized as lubricity additives in the metalworking industry. pharcos.co.in
Table 1: Properties of Isostearic Acid Derivatives in Biocompatible Materials
| Property | Contribution to Polymers | Contribution to Lubricants |
| Branched Chain Structure | Imparts flexibility and resilience. reachemchemicals.com | Lowers the pour point for low-temperature performance. klkoleo.com |
| Saturated Nature | Provides excellent thermal and oxidative stability. klkoleo.com | Enhances oxidative stability of the lubricant formulation. reachemchemicals.com |
| Ester Functionality | Acts as an internal plasticizer. | Ensures good adhesion to metal surfaces. |
Use as a Surfactant or Emulsifier in Industrial Formulations
This compound is classified as a nonionic surfactant due to the presence of a hydrophobic fatty acid chain and a hydrophilic polyethylene (B3416737) glycol (in this case, a single ethoxy group with a hydroxyl terminus). aryanchemical.com This amphiphilic nature allows it to reduce the surface tension between immiscible liquids, making it an effective surfactant and emulsifier in a variety of industrial formulations. aryanchemical.comhroc.in
Fatty acid ethoxylates are known for their excellent emulsifying, dispersing, and solubilizing properties. surtensurfactants.comschaerer-surfactants.com They are stable in both acidic and alkaline conditions and are compatible with other types of surfactants. aryanchemical.com The balance between the hydrophobic and hydrophilic portions of the molecule, often quantified by the Hydrophilic-Lipophilic Balance (HLB), determines its specific application. By adjusting the length of the fatty acid chain and the degree of ethoxylation, surfactants can be tailored for specific industrial needs. aryanchemical.com
In industrial formulations, these surfactants are used as:
Emulsifiers: To create stable mixtures of oil and water in products such as cutting oils, metalworking fluids, and polymer latexes. aryanchemical.com
Dispersing agents: To ensure uniform distribution of solid particles in a liquid medium, for instance, in the formulation of pigments for inks. aryanchemical.com
Wetting agents: To lower the surface tension of a liquid, allowing it to spread more easily over a solid surface. venus-goa.com
Table 2: Industrial Applications of Fatty Acid Ethoxylates as Surfactants/Emulsifiers
| Industry | Application | Function |
| Metalworking | Cutting oils and fluids | Emulsifier, Lubricant aryanchemical.com |
| Textiles | Spin finishes, Antistatic agents | Emulsifier, Softener aryanchemical.com |
| Paints and Coatings | Pigment dispersion | Dispersing agent schaerer-surfactants.com |
| Polymer Production | Latex emulsification | Emulsifier aryanchemical.com |
Green Chemistry and Sustainable Process Development
The production and application of this compound align with several principles of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of fatty acid esters, in general, is an area where green chemistry principles are increasingly being applied. researchgate.net
Traditional esterification processes often rely on strong acid catalysts and high temperatures, which can lead to energy-intensive operations and the formation of unwanted byproducts. researchgate.net Green chemistry approaches to ester synthesis include:
Use of solid acid catalysts: These catalysts are easily separable from the reaction mixture, allowing for reuse and minimizing waste. researchgate.net
Solvent-free reaction conditions: Conducting reactions without a solvent reduces the environmental impact associated with solvent production, use, and disposal. researchgate.net
Biocatalysis: The use of enzymes, such as lipases, offers a milder and more selective route to ester synthesis. csic.es
Role in Enzyme Engineering and Biocatalysis for Industrial Processes
The synthesis of specialty esters like this compound can be significantly improved through the use of biocatalysis, particularly with engineered enzymes. tudelft.nl Lipases are a class of enzymes that are highly efficient in catalyzing esterification and transesterification reactions under mild conditions. csic.es
Enzyme engineering plays a crucial role in developing robust and efficient biocatalysts for industrial applications. frontiersin.orgtudelft.nl Natural enzymes may not always exhibit the desired stability, activity, or selectivity for a specific industrial process. tudelft.nl Through techniques like directed evolution and rational design, scientists can modify enzymes to enhance their performance. frontiersin.org For the synthesis of specialty esters, enzyme engineering can lead to:
Improved catalytic efficiency: Engineered enzymes can have higher reaction rates, leading to shorter processing times and increased productivity. researchgate.net
Enhanced stability: Enzymes can be engineered to withstand higher temperatures, organic solvents, and other harsh conditions often encountered in industrial processes. researchgate.net
Greater selectivity: Engineered enzymes can exhibit high specificity for particular substrates, leading to the formation of pure products with minimal byproducts. frontiersin.org
The use of immobilized enzymes further enhances the sustainability and cost-effectiveness of biocatalytic processes by allowing for easy separation and reuse of the biocatalyst. csic.es The enzymatic synthesis of stanol esters from fatty acid methyl esters is an example of a successful application of biocatalysis in producing value-added compounds from renewable resources. csic.es
Future Research Trajectories and Concluding Remarks
Synthesis of Current Academic Contributions
A comprehensive review of existing scientific literature reveals a notable scarcity of studies focused specifically on 2-Hydroxyethyl 16-methylheptadecanoate. Academic contributions directly detailing its synthesis, characterization, and application are limited. However, the broader family of fatty acid esters has been the subject of extensive research. labinsights.nltaylorandfrancis.com Fatty acid esters are generally synthesized through the esterification of a fatty acid with an alcohol. taylorandfrancis.com In the case of this compound, this would involve the reaction of 16-methylheptadecanoic acid with ethylene (B1197577) glycol.
The study of related compounds, such as other esters of 16-methylheptadecanoic acid (isostearic acid), provides a foundational understanding. nist.govlarodan.comlarodan.com Isostearic acid and its derivatives are known for their unique branched-chain structure, which imparts properties like low melting points and oxidative stability. larodan.com These characteristics are often sought after in cosmetic and lubricant formulations. mdpi.com Furthermore, research on hydroxy-functionalized esters suggests that the presence of a hydroxyl group can enhance properties such as polarity, lubricity, and reactivity, opening avenues for further chemical modification. nih.gov
The current academic landscape, therefore, provides a strong theoretical basis for the synthesis and potential properties of this compound, even in the absence of direct experimental data. The knowledge amassed on fatty acid ester synthesis and the influence of branched chains and hydroxyl groups serves as a crucial starting point for future investigations into this specific compound.
Unexplored Research Avenues and Methodological Challenges
The limited research on this compound presents a wide array of unexplored research avenues. A primary focus should be on the development and optimization of its synthesis. While the general principle of esterification is well-understood, achieving high yields and purity for this specific reaction may present challenges. nih.gov Methodological hurdles could include managing side reactions due to the difunctional nature of ethylene glycol and developing effective purification techniques.
A significant area for future research lies in the comprehensive characterization of its physicochemical properties. This includes determining its melting point, boiling point, viscosity, and solubility in various solvents. Spectroscopic analysis, including NMR and IR spectroscopy, would be essential for confirming its molecular structure. nih.gov
Furthermore, the potential biological activities of this compound remain entirely unexplored. Investigations into its biodegradability, toxicological profile, and any potential antimicrobial or anti-inflammatory properties could reveal valuable applications. researchgate.netresearchgate.net Methodological challenges in this area would involve the selection of appropriate biological assays and model systems to accurately assess its effects.
The following table summarizes key unexplored research areas and the associated methodological challenges:
| Research Avenue | Methodological Challenges |
| Optimized Synthesis | Controlling side reactions, developing efficient purification methods. |
| Physicochemical Characterization | Accurate measurement of thermal and rheological properties. |
| Biological Activity Screening | Selection of relevant and sensitive bioassays, in vitro and in vivo model development. |
| Performance in Applied Systems | Formulation compatibility studies, long-term stability testing in various matrices. |
Emerging Interdisciplinary Research Paradigms
The unique molecular structure of this compound, combining a branched fatty acid with a diol, positions it at the intersection of several scientific disciplines. This opens up emerging interdisciplinary research paradigms that could unlock novel applications.
In the field of materials science , the hydroxyl group offers a reactive site for polymerization. This could enable the use of this compound as a monomer for the synthesis of novel bio-based polyesters and polyurethanes. These polymers could possess unique properties, such as flexibility and hydrophobicity, making them suitable for applications in coatings, adhesives, and biodegradable plastics. nih.gov
From a biomedical engineering perspective, its amphiphilic nature could be exploited for the development of drug delivery systems. The lipophilic fatty acid chain could encapsulate hydrophobic drugs, while the hydrophilic hydroxyl group could enhance solubility and biocompatibility. Research in this area would involve collaboration between chemists, materials scientists, and pharmacologists.
In the realm of green chemistry and sustainable technologies , as a bio-based ester, it presents a renewable alternative to petroleum-derived chemicals. mdpi.com Its potential use as a biolubricant, plasticizer, or surfactant could contribute to the development of more environmentally friendly products. labinsights.nlmdpi.com This would necessitate interdisciplinary research involving chemical engineering, environmental science, and tribology to evaluate its performance and environmental impact.
The convergence of these research fields could lead to innovative technologies and a deeper understanding of the structure-property relationships of functionalized fatty acid esters.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxyethyl 16-methylheptadecanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The esterification of 16-methylheptadecanoic acid with ethylene glycol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Optimization involves controlling stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to alcohol), temperature (80–100°C), and reaction time (6–12 hours) to minimize side products like diesters or unreacted monomers . Solvent-free conditions or ionic liquid-mediated synthesis (e.g., using (2-hydroxyethyl)ammonium lactate) may improve efficiency and reduce purification steps . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR should show signals for the hydroxyethyl group (δ 3.6–4.2 ppm for -OCH₂CH₂OH) and the branched methyl group (δ 0.85–0.95 ppm). ¹³C NMR confirms ester carbonyl resonance at ~170–175 ppm .
- FT-IR : Key peaks include O-H stretch (3200–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and C-O-C (1150–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C₂₀H₄₀O₃, theoretical 340.298 g/mol) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves (tested for chemical permeation resistance) and lab coats to prevent skin contact. For aerosolized forms, wear NIOSH-approved N95 respirators .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, melting point) for this compound?
- Methodological Answer : Discrepancies often arise from isomerism (e.g., branching in 16-methylheptadecanoate) or impurities. Strategies include:
- Chromatographic Purity Analysis : Use HPLC with evaporative light scattering detection (ELSD) to quantify isomers .
- Differential Scanning Calorimetry (DSC) : Determine melting point ranges (reported 45–55°C) and compare with NIST reference data .
- Computational Validation : Predict logP via software (e.g., ACD/Labs) and cross-validate with experimental shake-flask methods .
Q. What experimental designs are effective for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Prepare buffered solutions (pH 2–12) and incubate the ester at 37°C. Monitor degradation via HPLC or pH-stat titration at intervals (0, 24, 48, 72 hours) .
- Activation Energy Calculation : Use Arrhenius plots (data at 25°C, 37°C, 50°C) to model shelf-life under storage conditions .
- Structural Analysis : Post-hydrolysis, characterize byproducts (e.g., 16-methylheptadecanoic acid) via GC-MS to identify cleavage sites .
Q. How can researchers isolate and quantify this compound from complex biological matrices (e.g., plant extracts)?
- Methodological Answer :
- Extraction : Use Soxhlet extraction with hexane/ethanol (70:30 v/v) followed by solid-phase extraction (C18 cartridges) to remove polar interferents .
- Quantification : Employ GC-MS with internal standards (e.g., deuterated analogs) and calibration curves (R² ≥ 0.995) for precision. Limit of detection (LOD) typically ranges 0.1–1.0 ng/mL .
Q. What mechanistic hypotheses explain the surfactant behavior of this compound in aqueous systems?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Determination : Use tensiometry (Du Noüy ring method) or conductivity measurements to identify CMC (~0.1–1.0 mM) .
- Molecular Dynamics Simulations : Model interactions between the ester’s hydrophobic tail (16-methylheptadecyl) and hydrophilic head (hydroxyethyl) to predict micelle formation .
- Thermodynamic Analysis : Calculate ΔG_micelle (typically −20 to −30 kJ/mol) to assess spontaneity of self-assembly .
Data Contradiction & Validation
Q. How should researchers address conflicting bioactivity data (e.g., antimicrobial vs. inert) for this compound?
- Methodological Answer :
- Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). Include controls (e.g., ampicillin) and validate via colony-forming unit (CFU) counts .
- Synergistic Studies : Combine with permeabilizers (e.g., EDTA) to overcome lipid bilayer resistance in Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
